molecular formula C15H24N2O B14737994 1-Tert-butyl-4-(2-methoxyphenyl)piperazine CAS No. 6322-41-4

1-Tert-butyl-4-(2-methoxyphenyl)piperazine

Cat. No.: B14737994
CAS No.: 6322-41-4
M. Wt: 248.36 g/mol
InChI Key: IQIIUWCFJHTWEM-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a tert-butyl group at the 1-position and a 2-methoxyphenyl group at the 4-position. The presence of these substituents imparts unique chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 1-Tert-butyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of piperazine with tert-butyl chloride and 2-methoxyphenyl chloride under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Tert-butyl-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl or methoxyphenyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Tert-butyl-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic effects.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The tert-butyl and methoxyphenyl groups enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

1-Tert-butyl-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6322-41-4

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

1-tert-butyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C15H24N2O/c1-15(2,3)17-11-9-16(10-12-17)13-7-5-6-8-14(13)18-4/h5-8H,9-12H2,1-4H3

InChI Key

IQIIUWCFJHTWEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCN(CC1)C2=CC=CC=C2OC

Origin of Product

United States

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